1-Phenyl-4-methyl-1-pentyn-3-OL
Overview
Description
1-Phenyl-4-methyl-1-pentyn-3-OL is a chemical compound with the empirical formula C12H14O . It is used as a reactant in the heterogeneously catalyzed etherification of glycerol and also in the Fritsch-Wiechell rearrangement of 1-chlorovinyl sulfoxides .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a 4-methyl-1-pentyn-3-ol group . The exact 3D structure couldn’t be found from the search results.Chemical Reactions Analysis
This compound is used as a reactant in the heterogeneously catalyzed etherification of glycerol . It’s also involved in the Fritsch-Wiechell rearrangement of 1-chlorovinyl sulfoxides .Physical and Chemical Properties Analysis
This compound has a density of 1.3581 g/mL at 25 °C and a refractive index of n20/D 1.549 . Its boiling point is 277.0±23.0 °C at 760 mmHg, and it has a flash point of 123.9±15.6 °C . The compound has a molar refractivity of 54.0±0.4 cm3 and a molar volume of 170.8±5.0 cm3 .Scientific Research Applications
Catalysis and Reaction Mechanisms
1-Phenyl-4-methyl-1-pentyn-3-OL is involved in various catalytic processes and reaction mechanisms. For instance, it is used in intramolecular hydroalkoxylation and hydroamination of alkynes catalyzed by Cu(I) complexes. This reaction involves the formation of 5- or 6-membered rings with exocyclic methylene groups for ether products, demonstrating the compound's role in complex organic synthesis (Pouy et al., 2012). Additionally, it's utilized in the catalytic hydrogenation of alkyne alcohols in a capillary reactor, which is crucial in chemical engineering and process optimization (Liedtke et al., 2013).
Molecular Physics and Spectroscopy
In the field of molecular physics, this compound is studied for its unique molecular properties. For example, research on the rotational spectrum of 3-pentyn-1-ol, a related compound, using molecular beam Fourier transform microwave spectrometry, provides insights into the behavior of molecules like this compound under various conditions (Eibl et al., 2016).
Synthetic Chemistry
This compound plays a significant role in synthetic chemistry. It acts as a precursor in the synthesis of seven-membered carbocyclic rings via microwave-assisted processes, showcasing its versatility in the creation of complex organic structures (Li et al., 2007).
Material Science and Catalysis
This compound is also significant in material science. Research on the fabrication of magnetically recoverable catalysts using mixtures of palladium and iron oxide nanoparticles for the hydrogenation of alkyne alcohols like 3-methyl-1-pentyn-3-ol highlights its role in the development of advanced materials and catalysts (Easterday et al., 2014).
Antitumor Agents
In the medical field, derivatives of this compound are being explored for their potential as antitumor agents. The synthesis of 1,4-oxaselenins from 3-selena-4-pentyn-1-ones, which have shown inhibitory effects against the proliferation of human cancer cells, is an example of this application (Koketsu et al., 2001).
Corrosion Inhibition
This compound is also investigated for its effects on the corrosion of aluminum alloys, where it acts as an inhibiting agent, contributing to the development of corrosion-resistant materials and coatings (Buyuksagis & Aksut, 2008).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s recommended to avoid ingestion and inhalation, and to avoid contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Future Directions
Properties
IUPAC Name |
4-methyl-1-phenylpent-1-yn-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,10,12-13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXFLLINIVIGNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#CC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20985209 | |
Record name | 4-Methyl-1-phenylpent-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20985209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6662-56-2, 5923-02-4 | |
Record name | 4-Methyl-1-phenyl-1-pentyn-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006662562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-1-phenylpent-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20985209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenyl-4-methyl-1-pentyn-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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